Ethyl 3-(1,3-Dioxolane)hexanoate

Overview

Description

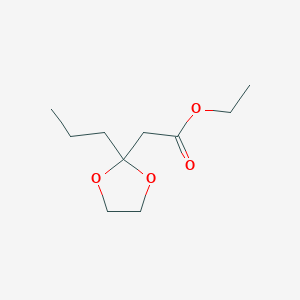

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate is an organic compound that belongs to the class of dioxolanes. It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol. This reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water from the reaction mixture .

Industrial Production Methods

In industrial settings, the production of ethyl (2-propyl-1,3-dioxolan-2-yl)acetate involves similar synthetic routes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether.

Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of fragrances and flavoring agents due to its fruity aroma

Mechanism of Action

The mechanism of action of ethyl (2-propyl-1,3-dioxolan-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that participate in metabolic pathways. The dioxolane ring provides stability, allowing the compound to undergo specific reactions without degradation .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but with a methyl group instead of a propyl group.

2-Ethyl-2-methyl-1,3-dioxolane: Contains an ethyl and a methyl group on the dioxolane ring.

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate: Contains two methyl groups on the dioxolane ring

Uniqueness

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties. This substitution affects its reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.

Biological Activity

Ethyl 3-(1,3-dioxolane)hexanoate is an organic compound that belongs to the ester family, characterized by a unique structure that includes a hexanoate chain and a dioxolane ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and microbiology. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

Structure and Properties

This compound (chemical formula: C₁₃H₂₄O₃) features a dioxolane ring which contributes to its chemical reactivity and biological properties. The presence of the hexanoate chain allows for various biochemical interactions, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound can be attributed to its hydrolysis in biological systems. The hydrolysis process results in the formation of hexanoic acid and ethanol, which can then participate in various metabolic pathways:

- Hydrolysis : this compound can undergo hydrolysis in the presence of water, leading to the release of hexanoic acid and ethanol. This reaction is catalyzed by enzymes or occurs under acidic or basic conditions.

- Biochemical Pathways : The resulting hexanoic acid can enter lipid metabolism pathways, contributing to energy production and other metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological effects:

- Absorption : Being lipophilic due to its ester nature, it is expected to be well-absorbed through biological membranes.

- Distribution : Once absorbed, it may distribute widely in body tissues due to its hydrophobic characteristics.

- Metabolism : The primary metabolic pathway involves hydrolysis to yield hexanoic acid and ethanol.

- Excretion : The metabolites are likely excreted via urine after conjugation with glucuronic acid or sulfate.

Biological Activity Studies

Several studies have evaluated the antibacterial and antifungal activities of compounds structurally similar to this compound. A significant study found that various 1,3-dioxolanes exhibited excellent antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Comparative Activity Table

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | Not specifically tested | Not specifically tested |

| Dioxolane derivative A | 625 - 1250 | Effective against C. albicans |

| Dioxolane derivative B | Effective against S. aureus | Ineffective |

| Dioxolane derivative C | Effective against P. aeruginosa | Effective against C. albicans |

Case Studies

In a study focused on new chiral and racemic 1,3-dioxolanes synthesized from salicylaldehyde and diols, several compounds displayed noteworthy antibacterial properties against common pathogens. For instance:

- Compound 4 showed a minimum inhibitory concentration (MIC) of 625 µg/mL against Enterococcus faecalis, indicating strong antibacterial potential.

- Other derivatives demonstrated significant antifungal activity against Candida albicans, emphasizing the therapeutic potential of dioxolanes in treating infections .

Properties

IUPAC Name |

ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-5-10(13-6-7-14-10)8-9(11)12-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNPDRYPXSHROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCCO1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561076 | |

| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76924-94-2 | |

| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.